Differentiation by Peripheral COX-2 Selectivity: Prodrug of CIAA vs. Direct COX-2 Inhibitors Celecoxib and Rofecoxib
The target compound is the ethyl ester prodrug of CIAA, a selective COX-2 inhibitor. While direct comparison data for the ethyl ester is absent, the active metabolite CIAA demonstrates a quantified differentiation in brain penetration against the clinical comparators celecoxib and rofecoxib. CIAA exhibits a brain/plasma concentration ratio of approximately 0.02 after oral administration, which is substantially lower than that of both celecoxib and rofecoxib. This property is expected to be modulated by the ethyl ester prodrug strategy employed in the target compound. [1]
| Evidence Dimension | Brain/plasma concentration ratio after oral administration |
|---|---|
| Target Compound Data | Approximately 0.02 (for CIAA, the active metabolite of the target compound) |
| Comparator Or Baseline | Celecoxib and Rofecoxib (ration not explicitly quantified in the source for these comparators, but described as higher) |
| Quantified Difference | CIAA ratio is approximately 0.02, representing lower brain penetration than celecoxib and rofecoxib. |
| Conditions | In vivo rat model after oral administration, as reported in Okumura et al., 2006. [1] |
Why This Matters
This matters for scientific selection because it indicates the compound's potential for pharmacological studies requiring separation of peripheral and central COX-2 effects, a differentiation not provided by standard clinical COX-2 inhibitors.
- [1] Okumura, T., et al. (2006). Pharmacological separation between peripheral and central functions of cyclooxygenase-2 with CIAA, a novel cyclooxygenase-2 inhibitor. European Journal of Pharmacology, 539(1-2), 125-30. View Source
